![molecular formula C20H21ClN2O3S B5816456 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)
1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline, also known as CPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPI is a small molecule inhibitor that has been shown to be effective in a variety of biological systems. In
Mécanisme D'action
The mechanism of action of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline is complex and involves several different pathways. One of the main targets of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline is the cyclic nucleotide-gated ion channel, which is involved in the regulation of cellular signaling and ion flux. 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has been shown to inhibit the activity of this channel, leading to changes in cellular signaling and gene expression. 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has also been shown to inhibit the activity of phosphodiesterases, which are enzymes that catalyze the breakdown of cyclic nucleotides. This inhibition can lead to an increase in the levels of cyclic nucleotides, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has also been shown to have a role in regulating cellular signaling and gene expression, which can lead to changes in cell behavior and physiology.
Avantages Et Limitations Des Expériences En Laboratoire
1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has also been shown to be effective in a variety of biological systems, making it a versatile tool for scientific research. However, there are also some limitations to the use of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline in lab experiments. It can be difficult to achieve a high yield of the desired product during synthesis, and the mechanism of action of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline is complex and not fully understood.
Orientations Futures
There are several future directions for research on 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline. One area of interest is the development of more efficient synthesis methods for 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline. Another area of interest is the identification of new targets for 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline, which could lead to the development of new therapeutic agents. Additionally, there is a need for further research to fully understand the mechanism of action of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline and its role in regulating cellular signaling and gene expression. Overall, 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has the potential to be a valuable tool for scientific research and the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline involves several steps. The first step is the preparation of 1-(4-chlorophenylsulfonyl)piperidine, which is then reacted with indoline-2-carboxylic acid to form 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline. This reaction is typically carried out under acidic conditions and requires careful control of temperature and reaction time to achieve a high yield of the desired product.
Applications De Recherche Scientifique
1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has been extensively studied for its potential applications in scientific research. It has been shown to be effective in a variety of biological systems, including cancer, inflammation, and neurodegenerative diseases. 1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline has been shown to inhibit the activity of several key enzymes and proteins, including phosphodiesterases and cyclic nucleotide-gated ion channels. This inhibition can lead to a variety of physiological effects, including changes in cellular signaling, gene expression, and protein synthesis.
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c21-17-5-7-18(8-6-17)27(25,26)22-12-9-16(10-13-22)20(24)23-14-11-15-3-1-2-4-19(15)23/h1-8,16H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVWUQPDFCPDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)
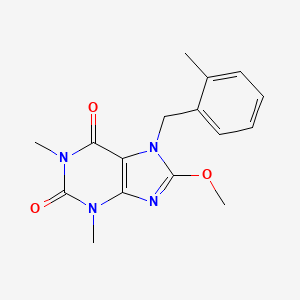
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)
![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)
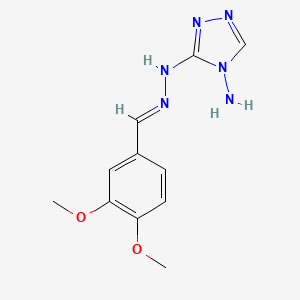
![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5816424.png)
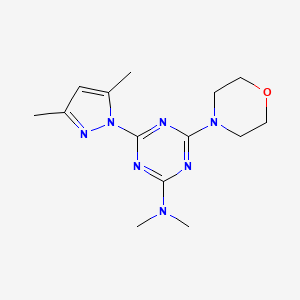
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5816438.png)
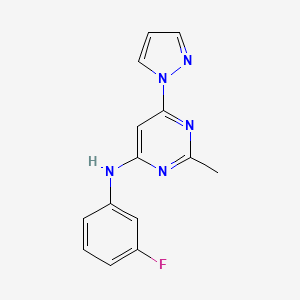
![N-(3-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5816450.png)
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
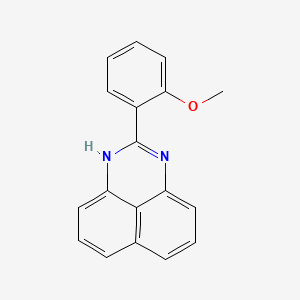
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)